An In-depth Technical Guide to the Role of Empesertib in Spindle Assembly Checkpoint Abrogation
An In-depth Technical Guide to the Role of Empesertib in Spindle Assembly Checkpoint Abrogation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Spindle Assembly Checkpoint (SAC) is a critical surveillance mechanism in eukaryotic cells that ensures the fidelity of chromosome segregation during mitosis. Its malfunction can lead to aneuploidy, a hallmark of cancer. Consequently, the SAC has emerged as a promising target for anticancer therapies. Empesertib (also known as BAY 1161909) is a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key upstream regulator of the SAC.[1][2][3] By inhibiting Mps1, Empesertib effectively abrogates the SAC, forcing cancer cells to exit mitosis prematurely, which leads to catastrophic chromosome missegregation and subsequent cell death. This guide provides a comprehensive technical overview of the mechanism of action of Empesertib, quantitative data from key preclinical studies, detailed experimental protocols for assessing SAC abrogation, and visual diagrams of the associated signaling pathways and workflows.
The Spindle Assembly Checkpoint (SAC)
The SAC is a complex signaling pathway that delays the onset of anaphase until all sister chromatids are correctly attached to the mitotic spindle microtubules.[4][5] This checkpoint is activated by unattached or improperly attached kinetochores, the protein structures on centromeres where spindle fibers attach.[4][6]
Upon activation, a cascade of protein interactions leads to the formation of the Mitotic Checkpoint Complex (MCC).[5][7] The MCC, composed of Mad2, BubR1, Bub3, and Cdc20, is a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[5] By inhibiting the APC/C, the SAC prevents the degradation of two key proteins:
-
Securin: An inhibitor of the enzyme separase. Its degradation allows separase to cleave cohesin, the protein complex holding sister chromatids together.
-
Cyclin B1: A regulatory subunit of Cyclin-Dependent Kinase 1 (CDK1). Its degradation is required for mitotic exit.
Only when all chromosomes are properly bioriented on the metaphase plate is the SAC silenced, allowing for APC/C activation, chromatid separation, and the completion of mitosis.[5]
Empesertib: Mechanism of Action via Mps1 Inhibition
Mps1: The Apex Regulator of the SAC
Monopolar Spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity serine/threonine kinase that plays a pivotal role in initiating the SAC signaling cascade.[3][8] Mps1 is one of the first proteins recruited to unattached kinetochores, where it phosphorylates multiple substrates, including the KNL1 protein. This phosphorylation creates docking sites for the recruitment of other essential SAC proteins, such as Bub1, Bub3, Mad1, and Mad2, thereby catalyzing the assembly of the MCC.[7] Therefore, Mps1 activity is absolutely essential for establishing and maintaining a robust mitotic checkpoint arrest in response to spindle damage.[9]
SAC Abrogation by Empesertib
Empesertib is a potent, selective, and orally bioavailable inhibitor of Mps1 kinase.[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of Mps1 and preventing its catalytic activity.[10][11] The mechanism of SAC abrogation by Empesertib proceeds as follows:
-
Inhibition of Mps1: Empesertib directly inhibits the kinase activity of Mps1.
-
Failure of MCC Formation: Without active Mps1, downstream phosphorylation events at the kinetochore do not occur. This prevents the recruitment of other SAC proteins and halts the assembly of the MCC.
-
Premature APC/C Activation: In the absence of the inhibitory MCC, the APC/C becomes prematurely active, even when spindle poisons (like taxanes) are present and chromosomes are not correctly aligned.
-
Forced Mitotic Exit ("Mitotic Slippage"): The active APC/C targets securin and cyclin B1 for degradation. This leads to sister chromatid separation and a forced exit from mitosis, a process often termed mitotic slippage or breakthrough.[12][13]
-
Mitotic Catastrophe: This premature and uncontrolled exit from mitosis results in severe chromosome missegregation, leading to gross aneuploidy and the formation of multinucleated cells. This genomic chaos ultimately triggers apoptotic cell death, a process known as mitotic catastrophe.[8][10]
This mechanism of action makes Empesertib particularly effective when used in combination with microtubule-targeting agents like paclitaxel.[11] Taxanes activate the SAC, causing a mitotic arrest. Empesertib then abrogates this checkpoint, pushing the arrested cells into a lethal mitotic exit.[11][14]
Quantitative Data on Empesertib's Activity
The following table summarizes key quantitative data from preclinical studies, demonstrating the potent activity of Empesertib (BAY 1161909) in abrogating the SAC.
| Parameter | Value | Cell Line / System | Conditions | Reference |
| Mps1 Kinase Inhibition (IC₅₀) | < 1 nM - < 10 nM | Recombinant Mps1 | In vitro kinase assay | [3][11] |
| Inhibition of Proliferation (IC₅₀) | 11 nM | HeLa (Cervical Cancer) | 72h incubation | [11] |
| Inhibition of Proliferation (IC₅₀) | 21 nM | NCI-H460 (Lung Cancer) | 72h incubation | [11] |
| Inhibition of Proliferation (IC₅₀) | 14 nM | MDA-MB-231 (Breast Cancer) | 72h incubation | [11] |
| SAC Abrogation (EC₅₀) | ~30 nM | HeLa cells | Mitotic breakthrough assay after nocodazole arrest | [11] |
| Tumor Growth Inhibition (TGI) | Moderate (as monotherapy) | Various Xenograft Models | In vivo | [11] |
| Tumor Growth Inhibition (TGI) | Strong Synergy (with Paclitaxel) | Paclitaxel-sensitive and -resistant Xenograft Models | In vivo | [11] |
Key Experimental Protocols
Investigating the role of Empesertib in SAC abrogation involves a series of well-established cell biology techniques.
Mitotic Arrest and SAC Abrogation Assay
This assay measures the ability of a compound to override a SAC-induced mitotic arrest.
-
Cell Culture: Plate cancer cells (e.g., HeLa, U2OS) at an appropriate density and allow them to adhere overnight.
-
Mitotic Arrest: Treat cells with a microtubule-depolymerizing agent such as nocodazole (e.g., 100 ng/mL for 16-24 hours) or a microtubule-stabilizing agent like paclitaxel to induce mitotic arrest by activating the SAC.[15]
-
Compound Treatment: For adherent cells, add Empesertib directly to the media containing the arresting agent. For suspension or loosely attached mitotic cells, collect them by mitotic shake-off, re-plate them in fresh media containing the arresting agent, and then add various concentrations of Empesertib.
-
Time-Course Analysis: Collect cells at various time points (e.g., 0, 1, 2, 4, 6 hours) after Empesertib addition.
-
Analysis: Analyze the cells using flow cytometry and immunofluorescence microscopy to determine the percentage of cells remaining in mitosis.
Flow Cytometry for Mitotic Index Quantification
This method provides a quantitative measure of the mitotic population.
-
Cell Fixation: Harvest and fix the collected cells in 70% ice-cold ethanol while vortexing, then store them at -20°C.
-
Permeabilization: Rehydrate the cells in PBS and permeabilize with a buffer like 0.25% Triton X-100 in PBS.
-
Immunostaining: Incubate cells with a primary antibody against a mitotic marker, typically anti-phospho-Histone H3 (Ser10) (pH3).
-
Secondary Staining: Wash and incubate cells with an appropriate fluorophore-conjugated secondary antibody.
-
DNA Staining: Resuspend cells in a solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer. The mitotic population is identified as the 4N DNA content cells that are also positive for the pH3 marker. A decrease in this population over time in Empesertib-treated cells indicates SAC abrogation.[16]
Immunofluorescence Microscopy for Phenotypic Analysis
This technique allows for the direct visualization of cellular and nuclear morphology post-treatment.
-
Cell Culture: Grow cells on glass coverslips and perform the mitotic arrest and Empesertib treatment as described in 5.1.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.
-
Immunostaining: Incubate with primary antibodies to visualize key structures, such as anti-α-tubulin (for mitotic spindles) and anti-phospho-Histone H3 (for mitotic cells).
-
Secondary Staining and Mounting: Use corresponding fluorescent secondary antibodies and mount the coverslips on slides using a mounting medium containing DAPI to counterstain the DNA.
-
Imaging: Acquire images using a fluorescence or confocal microscope. Analyze for mitotic figures, chromosome alignment, spindle morphology, and the presence of aneuploidy or multinucleation in cells that have exited mitosis.[16]
Visualizations: Pathways and Workflows
Signaling Pathway Diagrams
References
- 1. empesertib - My Cancer Genome [mycancergenome.org]
- 2. Empesertib - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. scienceandculture.com [scienceandculture.com]
- 7. Recent Progress on the Localization of PLK1 to the Kinetochore and Its Role in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the spindle assembly checkpoint kinase Mps-1 as a novel therapeutic strategy in malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitotic arrest and slippage induced by pharmacological inhibition of Polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Cell-Based Assay for Screening Spindle Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
